![molecular formula C21H27N3O2 B7458342 1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MMMPU and has been found to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of MMMPU is not fully understood, but it is thought to involve inhibition of certain enzymes that are involved in cell growth and proliferation. This inhibition can lead to cell death and may be responsible for the anti-tumor activity of this compound.
Biochemical and Physiological Effects:
MMMPU has a range of biochemical and physiological effects that make it a valuable tool for scientific research. This compound has been shown to inhibit the activity of certain enzymes, including protein kinases and proteases, which are involved in cell growth and proliferation. MMMPU has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of MMMPU is its potent anti-tumor activity, which makes it a valuable tool for studies of cancer and other diseases. This compound is also relatively easy to synthesize, which makes it accessible to researchers in a variety of fields. However, there are also limitations to the use of MMMPU in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are many potential future directions for research on MMMPU. One area of interest is the development of new analogs of this compound that may have improved efficacy or reduced toxicity. Another area of interest is the use of MMMPU in combination with other drugs or therapies, to enhance its anti-tumor activity or to reduce potential side effects. Additionally, further studies are needed to fully understand the mechanism of action of MMMPU and its potential applications in a variety of scientific research fields.
Synthesis Methods
The synthesis of MMMPU involves the reaction of 1-(2-methylphenyl)methylamine with 4-(morpholin-4-ylmethyl)benzaldehyde to form an intermediate compound. This intermediate is then reacted with urea to form the final product, 1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea. The synthesis of MMMPU is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
MMMPU has been used in a wide range of scientific research applications, including studies of protein-protein interactions, enzyme inhibition, and drug discovery. This compound has been found to be particularly useful in studies of cancer and other diseases, as it has been shown to have potent anti-tumor activity in vitro and in vivo.
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-4-2-3-5-20(17)15-23-21(25)22-14-18-6-8-19(9-7-18)16-24-10-12-26-13-11-24/h2-9H,10-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEULLXKRHKTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)NCC2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
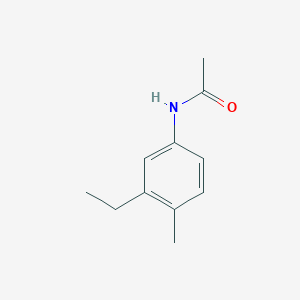
methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)
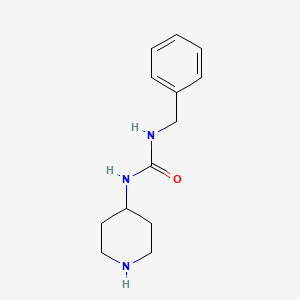
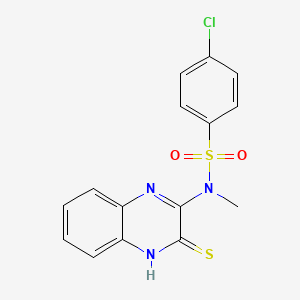
![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)

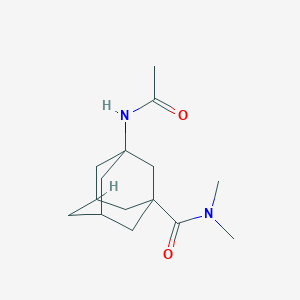
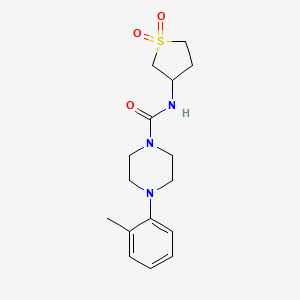
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)
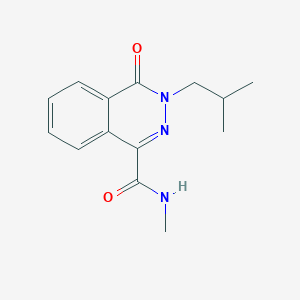
![1-(Benzimidazol-1-yl)-3-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B7458351.png)